Labeling Position Integrity: 13C6 on Aromatic Ring vs Deuterium on Metabolically Labile Piperidine
Vandetanib-13C6 carries its six 13C atoms exclusively on the 4-bromo-2-fluorophenyl ring . In contrast, vandetanib-d4 bears four deuterium atoms on the piperidine ring at positions 2,2,6,6 . Vandetanib undergoes extensive CYP3A4-mediated N-demethylation at the piperidine nitrogen, yielding N-desmethylvandetanib as the primary circulating metabolite at concentrations reaching ~10–17% of parent drug levels in patients [1]. Consequently, the deuterium label on vandetanib-d4 is positioned on the very moiety that is enzymatically cleaved during first-pass and systemic metabolism, risking label loss and compromised quantitative tracking. The 13C6 label on the fluorobromophenyl ring is structurally remote from all major metabolic soft spots (N-demethylation, N-oxidation) and remains intact throughout Phase I and Phase II biotransformation, ensuring uninterrupted isotope dilution across the full pharmacokinetic time course.
| Evidence Dimension | Isotope label positional stability during metabolism |
|---|---|
| Target Compound Data | 13C6 on 4-bromo-2-fluorophenyl ring (SMILES: N(C=1C2=C...N=CN1)[13C]4=[13C](F)[13CH]=[13C](Br)[13CH]=[13CH]4); metabolically stable position |
| Comparator Or Baseline | Vandetanib-d4: d4 on piperidine ring positions 2,2,6,6 (InChIKey: UHTHHESEBZOYNR-OSEHSPPNSA-N); subject to CYP3A4-mediated N-demethylation [1] |
| Quantified Difference | Piperidine N-demethylation is the dominant Phase I metabolic pathway; N-desmethylvandetanib circulates at 10–17% of parent concentration. Deuterium label positioned at the enzymatic cleavage site is vulnerable to loss; 13C6 label is positioned away from all metabolic soft spots. |
| Conditions | Structural analysis based on SMILES/InChI from vendor certificates; metabolism data from human CYP3A4 recombinant enzyme assays and patient pharmacokinetic studies |
Why This Matters
For pharmacokinetic studies requiring accurate determination of vandetanib concentration across the full metabolic time course, the 13C6-labeled phenyl ring remains intact while the deuterium label on the piperidine ring is at risk of enzymatic removal, making Vandetanib-13C6 the structurally validated choice for metabolism-resilient isotope dilution.
- [1] Cancer Care Ontario. vanDETanib Monograph. Metabolized by CYP3A4 to N-desmethyl vandetanib and by FMO1/FMO3 to vandetanib-N-oxide. N-desmethyl vandetanib circulates at ~10–17% of parent concentration. View Source
